5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a hexahydroquinoline moiety with a pyrazole ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the hexahydroquinoline intermediate, which is then coupled with a pyrazole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials and catalysts.
Biology: In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for diverse functionalization, making it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in physiological changes.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Pyrazole Derivatives: Compounds with pyrazole rings, such as celecoxib and pyrazole itself.
Uniqueness: What sets 5-[(1,2,3,4,4a,8a-hexahydroquinolin-1-yl)methyl]-1-methyl-1H-pyrazol-3-amine apart is its combined structure of hexahydroquinoline and pyrazole. This dual functionality provides unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(3,4,4a,8a-tetrahydro-2H-quinolin-1-ylmethyl)-1-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-17-12(9-14(15)16-17)10-18-8-4-6-11-5-2-3-7-13(11)18/h2-3,5,7,9,11,13H,4,6,8,10H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTVLSVPTFLIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)CN2CCCC3C2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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